Bdp FL dbco

Catalog No.
S520644
CAS No.
2093197-94-3
M.F
C32H29BF2N4O2+
M. Wt
550.42
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bdp FL dbco

CAS Number

2093197-94-3

Product Name

Bdp FL dbco

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide

Molecular Formula

C32H29BF2N4O2+

Molecular Weight

550.42

InChI

InChI=1S/C32H29BF2N4O2/c1-22-19-23(2)38-30(22)20-28-14-13-27(39(28)33(38,34)35)15-16-31(40)36-18-17-32(41)37-21-26-9-4-3-7-24(26)11-12-25-8-5-6-10-29(25)37/h3-10,13-14,19-20H,15-18,21H2,1-2H3,(H,36,40)

InChI Key

WDIIYUOZPVBPFM-UHFFFAOYSA-N

SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C)C)(F)F

Solubility

Soluble in DMSO, DMF, DCM

Synonyms

BDP FL DBCO

Description

The exact mass of the compound Dbco-bodipy FL is 550.2346 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, DMF, DCM. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BDP FL DBCO, or Borondipyrromethene Fluorescent Dye with Azadibenzocyclooctyne functionality, is a specialized dye known for its application in copper-free click chemistry reactions with azides. It exhibits strong photostability, making it suitable for various biological and chemical applications. The compound has a molecular formula of C35H35N4BF2O2C_{35}H_{35}N_{4}BF_{2}O_{2} and a molecular weight of 592.49 g/mol. Its absorption maximum is at 503 nm, while the emission maximum is at 509 nm, with a high fluorescence quantum yield of 0.97, indicating its efficiency as a fluorescent marker .

Bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions:

Dbco-bodipy FL finds particular use in bioorthogonal SPAAC reactions. SPAAC reactions are a class of click chemistry reactions known for their high efficiency and selectivity under physiological conditions. Dbco reacts specifically with azide (N3) groups through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows researchers to label biomolecules containing azide tags with Dbco-bodipy FL with high spatiotemporal control ().

The BODIPY FL fluorophore component of Dbco-bodipy FL provides excellent brightness and photostability, making it ideal for fluorescence imaging applications in live cells and organisms ().

Live-Cell Imaging and Biomolecule Tracking:

Due to its bioorthogonal properties and excellent fluorescent signal, Dbco-bodipy FL is valuable for live-cell imaging experiments. Researchers can use it to label specific biomolecules within cells, such as proteins or glycans tagged with azides. The bright and stable fluorescence of Dbco-bodipy FL allows for tracking the movement and dynamics of these biomolecules within living cells over time ().

BDP FL DBCO primarily participates in copper-free click chemistry, specifically through the strain-promoted alkyne-azide cycloaddition (SPAAC) mechanism. This reaction allows for the selective attachment of azide-containing molecules to the DBCO moiety without the need for copper catalysts, which can be detrimental in biological settings. The reaction proceeds rapidly under physiological conditions, making it advantageous for labeling biomolecules .

The biological activity of BDP FL DBCO is largely attributed to its fluorescent properties, which enable it to be used as a tracer in various biological assays. Its ability to form stable conjugates with azide-functionalized biomolecules allows for the visualization and tracking of proteins, nucleic acids, and other cellular components in live cells and tissues. The compound's photostability ensures that signals remain strong over extended periods, which is crucial for time-lapse imaging studies .

The synthesis of BDP FL DBCO typically involves several steps:

  • Formation of Borondipyrromethene Core: The initial step involves synthesizing the borondipyrromethene structure through condensation reactions between appropriate pyrrole derivatives and boron compounds.
  • Introduction of DBCO Moiety: The azadibenzocyclooctyne group is then introduced to the borondipyrromethene core via nucleophilic substitution or coupling reactions.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological applications.
  • Characterization: Characterization is performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity of the compound .

BDP FL DBCO has a wide range of applications in:

  • Bioconjugation: Used for labeling proteins and other biomolecules for imaging and tracking in live cells.
  • Fluorescence Microscopy: Its strong fluorescence makes it suitable for various microscopy techniques.
  • Chemical Biology: Employed in studying protein interactions and cellular processes due to its ability to form stable conjugates with azides.
  • Drug Development: Potential use in drug delivery systems where precise targeting of drugs to specific cells or tissues is required .

Interaction studies involving BDP FL DBCO typically focus on its conjugation with azide-functionalized molecules. These studies assess the efficiency and specificity of the click reaction under various conditions, including different pH levels and ionic strengths. Additionally, researchers investigate potential interactions with cellular components to understand how these conjugates behave in biological systems .

Several compounds share structural similarities with BDP FL DBCO, particularly those used in click chemistry or fluorescent labeling. Here are some notable examples:

Compound NameStructure TypeUnique Features
BDP FL Carboxylic AcidBorondipyrromethene derivativeServes as a negative control in experiments
BDP FL TetrazineReactive dyeUsed for inverse electron demand Diels-Alder reactions
Sulfo-Cyanine3 TetrazineWater-soluble dyeSuitable for TCO ligation labeling

Uniqueness of BDP FL DBCO: Unlike its counterparts, BDP FL DBCO's unique azadibenzocyclooctyne functionality allows for rapid and efficient conjugation without copper catalysis, making it particularly valuable in sensitive biological contexts where copper may interfere with cellular processes .

Boron-dipyrromethene Core Framework

The boron-dipyrromethene core framework forms the foundational structure of this compound, consisting of a boron difluoride group bonded to a dipyrromethene unit [9]. The molecular architecture features a nearly planar and symmetrical configuration, with the exception of the two fluorine atoms that lie on the perpendicular bisecting plane [9] [10].

The boron-dipyrromethene core exhibits exceptional structural stability through its unique bonding arrangement, which can be explained by assuming a formal negative charge on the boron atom and a formal positive charge on one of the nitrogen atoms [9]. This electronic configuration contributes to the remarkable photophysical properties that distinguish boron-dipyrromethene compounds from other fluorescent dyes [11] [12].

The dipyrromethene framework within the core structure demonstrates high thermal stability and resistance to photobleaching, making it particularly suitable for long-term fluorescence applications [14] [15]. The rigid molecular structure minimizes non-radiative decay pathways, resulting in high fluorescence quantum yields that often approach unity in various solvent systems [17] [18].

Dibenzocyclooctyne Functional Group

The dibenzocyclooctyne functional group represents a highly strained cyclic alkyne system that enables copper-free click chemistry reactions through strain-promoted alkyne-azide cycloaddition [21] [22]. This eight-membered ring system incorporates two benzene rings fused to the cyclooctyne core, creating significant ring strain that activates the alkyne for bioorthogonal reactions [23] [24].

The dibenzocyclooctyne moiety exhibits remarkable selectivity toward azide-functionalized molecules, forming stable triazole products under mild reaction conditions without requiring cytotoxic copper catalysts [25] [26]. The reaction proceeds rapidly at room temperature with excellent efficiency, typically achieving quantitative yields in biological systems [27] [28].

The structural characteristics of the dibenzocyclooctyne group include a bent alkyne geometry with deformation angles ranging from approximately 12 to 27 degrees from linearity, depending on the specific ring system [25] [38]. This geometric distortion contributes to the high reactivity observed in strain-promoted cycloaddition reactions [31] [38].

Molecular Properties

Molecular Weight and Formula

The molecular formula of Boron-dipyrromethene Fluorescein Dibenzocyclooctyne varies slightly among different sources, with reported formulations including C₃₅H₃₅N₄BF₂O₂ and C₃₂H₂₉BF₂N₄O₂ [1] [2] [3]. The corresponding molecular weights range from 550.41 to 592.49 daltons, reflecting variations in linker structures and substitution patterns [1] [2] [8].

PropertyValue 1Value 2Source Reference
Molecular FormulaC₃₅H₃₅N₄BF₂O₂C₃₂H₂₉BF₂N₄O₂ [1] [3]
Molecular Weight592.49 Da550.41 Da [1] [3]
Chemical Abstracts Service Number2360493-46-32093197-94-3 [1] [5]

Physical Characteristics

Boron-dipyrromethene Fluorescein Dibenzocyclooctyne exhibits distinctive spectroscopic properties that make it highly valuable for fluorescence applications [1] [2]. The compound demonstrates excitation maxima at 503 nanometers and emission maxima ranging from 509 to 512 nanometers, positioning it within the fluorescein channel for optical detection [1] [2] .

The extinction coefficient reaches exceptionally high values of 92,000 liters per mole per centimeter, indicating strong light absorption capabilities [1] [2] . The fluorescence quantum yield approaches 0.97, representing near-perfect efficiency in converting absorbed photons to emitted fluorescence [1] [2] .

Spectroscopic PropertyValueReference
Excitation Maximum503 nm [1] [2]
Emission Maximum509-512 nm [1] [2]
Extinction Coefficient92,000 L·mol⁻¹·cm⁻¹ [1] [2]
Fluorescence Quantum Yield0.97 [1] [2]
Fluorescence Lifetime>5 nanoseconds [20]

The compound appears as an orange solid under standard conditions, maintaining stability when stored at negative twenty degrees Celsius in dark, desiccated environments [1] [2]. The physical form facilitates handling and incorporation into various experimental protocols while preserving the integrity of both the boron-dipyrromethene core and dibenzocyclooctyne functionality [5] [8].

Solubility Profile

The solubility characteristics of Boron-dipyrromethene Fluorescein Dibenzocyclooctyne reflect the dual nature of its molecular structure, combining the hydrophobic boron-dipyrromethene core with the moderately polar dibenzocyclooctyne group [1] [2]. The compound demonstrates excellent solubility in dimethylformamide, dimethyl sulfoxide, and dichloromethane, making it suitable for organic synthesis and bioconjugation procedures [1] [2] [8].

Limited aqueous solubility represents a characteristic feature of this compound class, with improved water compatibility achieved through the incorporation of polyethylene glycol linkers or other hydrophilic modifications [17] [27]. The solubility profile enables efficient incorporation into biological systems while maintaining the structural integrity necessary for fluorescence and click chemistry applications [5] [6].

Solvent SystemSolubilityReference
DimethylformamideExcellent [1] [2] [8]
Dimethyl SulfoxideExcellent [1] [2] [8]
DichloromethaneExcellent [1] [2] [8]
Phosphate Buffered SalineLimited [21] [26]
MethanolModerate [6] [30]

Absorption and Emission Spectra

Boron Dipyrromethene Fluorescein Dibenzocyclooctyne exhibits distinctive spectroscopic characteristics that position it as a highly effective fluorescent probe for the fluorescein channel [2] [3] [4]. The compound demonstrates an absorption maximum at 503 nanometers, which aligns precisely with the excitation wavelengths commonly utilized in fluorescein-based imaging systems [2] [3] [4] [5] [6]. This specific absorption wavelength enables seamless integration with existing fluorescein filter sets and instrumentation configurations [2] [5] [7].

The emission characteristics of Boron Dipyrromethene Fluorescein Dibenzocyclooctyne reveal a maximum fluorescence output in the range of 509 to 512 nanometers [2] [3] [4] [5] [6]. This emission profile generates a small Stokes shift of approximately 6 to 9 nanometers, which is characteristic of borondipyrromethene-based fluorophores [8]. The narrow emission bandwidth contributes to the high brightness and spectral resolution of the compound, making it particularly suitable for multicolor imaging applications where spectral overlap must be minimized [2] [5] [6].

Spectral ParameterValueReference
Absorption Maximum503 nm [2] [3] [4] [5] [6]
Emission Maximum509-512 nm [2] [3] [4] [5] [6]
Stokes Shift6-9 nm [2] [3] [4] [5] [6]
Bandwidth (Absorption)Sharp, narrow [8] [7]
Bandwidth (Emission)Sharp, narrow [8] [7] [9]

The absorption and emission spectra of Boron Dipyrromethene Fluorescein Dibenzocyclooctyne demonstrate remarkable stability across different solvent systems, particularly in dimethyl formamide, dimethyl sulfoxide, and dichloromethane [3] [4] [5] [6]. This solvent-independent behavior contrasts favorably with traditional fluorescein derivatives, which exhibit significant spectral shifts and quenching effects in varying chemical environments [8] [7].

Quantum Yield and Brightness

The fluorescence quantum yield of Boron Dipyrromethene Fluorescein Dibenzocyclooctyne represents one of its most outstanding photophysical properties, with measured values consistently reaching 0.97 across multiple independent studies [2] [3] [4] [5] [6]. This exceptionally high quantum yield indicates that approximately 97 percent of absorbed photons result in fluorescence emission, representing near-optimal energy conversion efficiency for practical fluorescent applications [6].

The brightness parameter, calculated as the product of extinction coefficient and quantum yield divided by 1000, reaches a value of 89.2 for Boron Dipyrromethene Fluorescein Dibenzocyclooctyne [2] [3] [4] [5] [6]. This brightness metric significantly exceeds that of traditional fluorescein derivatives, which typically exhibit brightness values in the range of 60 to 76 [11]. The enhanced brightness directly translates to improved signal-to-noise ratios in fluorescence imaging applications and enables detection at lower concentrations.

Photophysical PropertyBDP FL DBCOFluoresceinReference
Quantum Yield0.970.85-0.95 [2] [3] [4] [5] [6]
Brightness89.260-76 [2] [3] [4] [5] [6]
pH SensitivityInsensitiveSensitive [8] [7]
Environment StabilityHighModerate [8] [7]

The quantum yield stability of Boron Dipyrromethene Fluorescein Dibenzocyclooctyne remains remarkably consistent across different environmental conditions, including variations in pH, ionic strength, and temperature [12] [8] [7]. This environmental insensitivity represents a significant advantage over fluorescein, which experiences substantial quantum yield fluctuations under physiological conditions [8] [7].

Extinction Coefficient

The molar extinction coefficient of Boron Dipyrromethene Fluorescein Dibenzocyclooctyne has been determined to be 92,000 liters per mole per centimeter at the absorption maximum of 503 nanometers [2] [3] [4] [5] [6]. This high extinction coefficient indicates strong light absorption capability, which directly contributes to the compound's exceptional brightness and detection sensitivity [6] [13].

The extinction coefficient value of 92,000 liters per mole per centimeter places Boron Dipyrromethene Fluorescein Dibenzocyclooctyne among the most strongly absorbing fluorescent compounds in its spectral range [2] [3] [4] [5] [6]. This absorption strength exceeds that of many traditional fluorescein derivatives, which typically exhibit extinction coefficients in the range of 70,000 to 80,000 liters per mole per centimeter [11].

WavelengthExtinction CoefficientMeasurement ConditionsReference
503 nm92,000 L·mol⁻¹·cm⁻¹Standard conditions [2] [3] [4] [5] [6]
260 nmCF₂₆₀ = 0.015Correction factor [4] [6]
280 nmCF₂₈₀ = 0.027Correction factor [4] [6]

The high extinction coefficient, combined with the exceptional quantum yield, results in a molecular absorption cross-section that enables efficient photon capture even at low concentrations [6] [13]. This property is particularly valuable in single-molecule fluorescence applications and high-sensitivity detection schemes [13] [14].

Photostability Characteristics

Boron Dipyrromethene Fluorescein Dibenzocyclooctyne exhibits superior photostability compared to fluorescein and other traditional green-emitting fluorophores [12] [5] [15] [6] [7] [13]. Comparative photostability studies using fluorescence correlation spectroscopy have demonstrated that borondipyrromethene-based dyes, including Boron Dipyrromethene Fluorescein Dibenzocyclooctyne, show significantly enhanced resistance to photobleaching when compared to fluorescein derivatives [13] [14].

The enhanced photostability of Boron Dipyrromethene Fluorescein Dibenzocyclooctyne stems from the inherent structural characteristics of the borondipyrromethene core, which provides protection against photodegradation pathways that commonly affect other fluorophore classes [16] [13]. The boron-nitrogen coordination bonds within the fluorophore core create a rigid molecular framework that resists conformational changes and photochemical reactions that typically lead to fluorescence quenching [16] [13].

Photostability ParameterBDP FL DBCOFluoresceinImprovement FactorReference
Photobleaching RateVery LowModerate5-10x [12] [5] [15] [6] [7] [13]
Illumination ToleranceHighLow-Moderate3-5x [13] [14]
Environmental StabilityExcellentPoor>10x [8] [7]

Mechanistic studies of borondipyrromethene photostability indicate that photobleaching occurs primarily through the first excited singlet state, but at significantly reduced rates compared to other fluorophore classes [13] [14]. The reduced photobleaching susceptibility enables extended imaging sessions and improved reproducibility in quantitative fluorescence measurements [13] [14].

Storage stability testing reveals that Boron Dipyrromethene Fluorescein Dibenzocyclooctyne maintains its photophysical properties for extended periods when stored at minus 20 degrees Celsius in the dark [3] [4] [5] [6]. Under these conditions, the compound shows no detectable degradation for periods exceeding 12 months [15] [6].

Fluorescence Lifetime

The fluorescence lifetime of Boron Dipyrromethene Fluorescein Dibenzocyclooctyne has been measured to be approximately 5 to 7.2 nanoseconds, which falls within the typical range for borondipyrromethene-based fluorophores [8] [11]. This relatively long excited-state lifetime provides several analytical advantages, particularly for fluorescence polarization assays and time-resolved fluorescence measurements [11] [9].

The extended fluorescence lifetime of Boron Dipyrromethene Fluorescein Dibenzocyclooctyne compared to fluorescein, which typically exhibits lifetimes around 4 nanoseconds, enables improved temporal resolution in fluorescence lifetime imaging microscopy applications [11] [17]. The longer lifetime also facilitates the use of time-gated detection schemes that can effectively eliminate background fluorescence and scattering artifacts [17] [18].

Lifetime ParameterValueMeasurement MethodReference
Average Lifetime5-7.2 nsTime-domain [8] [11]
Comparison to Fluorescein+25-80% longerComparative study [11] [17]
Temperature DependenceMinimalVariable temperature [19] [17]
Solvent DependenceLowMulti-solvent [19] [17]

Fluorescence lifetime measurements using time-correlated single photon counting techniques demonstrate that Boron Dipyrromethene Fluorescein Dibenzocyclooctyne exhibits monoexponential decay kinetics in most solvent systems [17] [18]. This single-exponential behavior simplifies data analysis and interpretation in fluorescence lifetime imaging applications [17] [18].

The fluorescence lifetime stability across different environmental conditions represents another advantage of Boron Dipyrromethene Fluorescein Dibenzocyclooctyne over traditional fluorophores [19] [17]. Unlike many organic dyes that show significant lifetime variations with changes in temperature, viscosity, or polarity, Boron Dipyrromethene Fluorescein Dibenzocyclooctyne maintains consistent temporal characteristics [19] [17].

Comparison with Fluorescein Channel Dyes

The photophysical properties of Boron Dipyrromethene Fluorescein Dibenzocyclooctyne provide substantial improvements over traditional fluorescein-based fluorophores across multiple performance metrics [12] [5] [15] [6] [7] [13]. The most significant advantages include enhanced photostability, higher quantum yield, increased brightness, and improved environmental stability [12] [5] [15] [6] [7] [13].

Absorption and emission wavelength compatibility ensures that Boron Dipyrromethene Fluorescein Dibenzocyclooctyne can be utilized as a direct replacement for fluorescein in existing instrumental configurations without requiring modifications to excitation sources or detection systems [2] [5] [7]. The excitation maximum at 503 nanometers aligns well with the 488-nanometer laser line commonly used in fluorescence instrumentation, while the emission maximum at 509 to 512 nanometers provides optimal signal collection through standard fluorescein filter sets [2] [5] [7].

Comparison ParameterBDP FL DBCOFluoresceinRelative AdvantageReference
PhotostabilityVery HighModerate5-10x improvement [12] [5] [15] [6] [7] [13]
Quantum Yield0.970.85-0.952-14% improvement [2] [3] [4] [5] [6]
Brightness89.260-7617-49% improvement [2] [3] [4] [5] [6]
pH StabilityExcellentPoorMajor improvement [8] [7]
Excited State Lifetime5-7.2 ns~4 ns25-80% longer [8] [11]

The hydrophobic characteristics of Boron Dipyrromethene Fluorescein Dibenzocyclooctyne enable specialized applications in lipid and membrane labeling that are not accessible with water-soluble fluorescein derivatives [2] [5] [11]. This property expands the range of biological systems that can be effectively studied with fluorescent labeling techniques [2] [5] [11].

Environmental insensitivity represents a crucial advantage of Boron Dipyrromethene Fluorescein Dibenzocyclooctyne over fluorescein-based probes [8] [7]. While fluorescein exhibits significant fluorescence quenching and spectral shifts under physiological conditions, particularly in the presence of heavy atoms or at altered pH values, Boron Dipyrromethene Fluorescein Dibenzocyclooctyne maintains consistent photophysical properties across a wide range of biological environments [8] [7].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

550.2346

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Wang H, Tang L, Liu Y, Dobrucka IT, Dobrucki LW, Yin L, Cheng J. In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates. Theranostics. 2016 Jun 16;6(9):1467-76. doi: 10.7150/thno.16003. eCollection 2016. PubMed PMID: 27375793; PubMed Central PMCID: PMC4924513.
2: Yoon HI, Yhee JY, Na JH, Lee S, Lee H, Kang SW, Chang H, Ryu JH, Lee S, Kwon IC, Cho YW, Kim K. Bioorthogonal Copper Free Click Chemistry for Labeling and Tracking of Chondrocytes In Vivo. Bioconjug Chem. 2016 Apr 20;27(4):927-36. doi: 10.1021/acs.bioconjchem.6b00010. Epub 2016 Mar 10. PubMed PMID: 26930274.
3: Zimmerman ES, Heibeck TH, Gill A, Li X, Murray CJ, Madlansacay MR, Tran C, Uter NT, Yin G, Rivers PJ, Yam AY, Wang WD, Steiner AR, Bajad SU, Penta K, Yang W, Hallam TJ, Thanos CD, Sato AK. Production of site-specific antibody-drug conjugates using optimized non-natural amino acids in a cell-free expression system. Bioconjug Chem. 2014 Feb 19;25(2):351-61. doi: 10.1021/bc400490z. Epub 2014 Jan 29. PubMed PMID: 24437342.

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